![molecular formula C20H20N6O3 B6503594 2-Pyrazinecarboxamide, N-[4-[[4-(3-methylphenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]- CAS No. 1396784-47-6](/img/structure/B6503594.png)
2-Pyrazinecarboxamide, N-[4-[[4-(3-methylphenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinecarboxamide, N-[4-[[4-(3-methylphenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]- typically involves multiple steps, starting with the preparation of the pyrazinecarboxamide core. This can be achieved through the reaction of pyrazine with ammonia or an amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinecarboxamide, N-[4-[[4-(3-methylphenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazinecarboxamide compounds exhibit significant anticancer properties. The compound has been investigated for its efficacy against various cancer cell lines, particularly lung cancer.
- Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, it may target the PI3K/Akt pathway, which is crucial for cell growth and metabolism.
- Case Study : A study published in a peer-reviewed journal demonstrated that 2-Pyrazinecarboxamide derivatives showed promising results in reducing tumor size in xenograft models of lung cancer. The study reported a reduction in tumor volume by approximately 45% compared to control groups .
Neurological Disorders
The compound has also been explored for its potential effects on neurological disorders, particularly anxiety and depression.
- Mechanism of Action : It is hypothesized that the piperazine component interacts with serotonin receptors, which are critical in mood regulation.
- Case Study : In preclinical trials, administration of the compound resulted in a significant decrease in anxiety-like behaviors in rodent models. Behavioral tests such as the elevated plus maze indicated enhanced exploratory behavior and reduced anxiety levels .
Data Tables
Mechanism of Action
The mechanism of action of 2-Pyrazinecarboxamide, N-[4-[[4-(3-methylphenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interfere with cellular processes by disrupting membrane integrity or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A related compound used as an antitubercular agent.
Pyrazine-2-carboxamide: Another derivative with similar structural features.
Pyrazine-2-thiocarboxamide: A sulfur-containing analog with distinct chemical properties.
Uniqueness
2-Pyrazinecarboxamide, N-[4-[[4-(3-methylphenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]- stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity . Its structural complexity allows for diverse applications and interactions that are not observed in simpler analogs .
Biological Activity
2-Pyrazinecarboxamide, N-[4-[[4-(3-methylphenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : CHNO
- IUPAC Name : 2-Pyrazinecarboxamide, N-[4-[[4-(3-methylphenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]-
This structural complexity contributes to its diverse biological activities.
The biological activity of 2-Pyrazinecarboxamide is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is similar to that observed in other pyrazine derivatives, which often exhibit significant antimicrobial properties.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of pyrazinecarboxamides, including 2-Pyrazinecarboxamide. The following table summarizes key findings regarding its antimicrobial efficacy:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Mycobacterium tuberculosis | 6.25 | Significant antimycobacterial activity |
Trichophyton mentagrophytes | 15.62 | Moderate antifungal activity |
Staphylococcus aureus | >100 | No significant antibacterial activity |
These results indicate that while the compound exhibits strong activity against certain mycobacterial strains, its effectiveness against bacterial pathogens appears limited.
Case Studies
- Study on Antimycobacterial Activity : A study evaluated a series of substituted pyrazinecarboxamides and found that 2-Pyrazinecarboxamide demonstrated comparable efficacy to established antimycobacterial agents, suggesting its potential as a lead compound in tuberculosis treatment .
- Antifungal Evaluation : In vitro tests against various fungal strains revealed that 2-Pyrazinecarboxamide was effective against Trichophyton mentagrophytes but showed limited activity against other fungi .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure significantly influence the biological activity of pyrazine derivatives. Key observations include:
- Substituent Effects : The presence of specific substituents on the pyrazine ring can enhance lipophilicity and thus improve membrane permeability, which is crucial for antimicrobial efficacy.
- Piperazine Moiety : The piperazine component appears vital for biological activity, as it may facilitate interactions with target proteins involved in pathogen survival.
Properties
IUPAC Name |
N-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-14-3-2-4-15(11-14)25-7-9-26(10-8-25)19(28)17-13-29-20(23-17)24-18(27)16-12-21-5-6-22-16/h2-6,11-13H,7-10H2,1H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFIWXNKSZFMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127550 | |
Record name | 2-Pyrazinecarboxamide, N-[4-[[4-(3-methylphenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396784-47-6 | |
Record name | 2-Pyrazinecarboxamide, N-[4-[[4-(3-methylphenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396784-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrazinecarboxamide, N-[4-[[4-(3-methylphenyl)-1-piperazinyl]carbonyl]-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201127550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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